molecular formula C30H37N3O3S B12137648 (5Z)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12137648
M. Wt: 519.7 g/mol
InChI Key: PUUPUDUGPYATBE-QOMWVZHYSA-N
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Description

(5Z)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazole ring with a triazole ring, along with substituted phenyl and benzylidene groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring:

    Substitution Reactions: The phenyl and benzylidene groups are introduced through substitution reactions, often involving Grignard reagents or organolithium compounds.

    Final Coupling: The final step involves coupling the thiazole and triazole rings with the substituted phenyl and benzylidene groups under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Grignard reagents, organolithium compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties can be harnessed to create materials with desirable characteristics.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(hexyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(decyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C30H37N3O3S

Molecular Weight

519.7 g/mol

IUPAC Name

(5Z)-2-(4-tert-butylphenyl)-5-[(3-methoxy-4-octoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C30H37N3O3S/c1-6-7-8-9-10-11-18-36-24-17-12-21(19-25(24)35-5)20-26-28(34)33-29(37-26)31-27(32-33)22-13-15-23(16-14-22)30(2,3)4/h12-17,19-20H,6-11,18H2,1-5H3/b26-20-

InChI Key

PUUPUDUGPYATBE-QOMWVZHYSA-N

Isomeric SMILES

CCCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2)OC

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2)OC

Origin of Product

United States

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